molecular formula C11H12F2O4 B12839442 Ethyl 2,4-difluoro-3,5-dimethoxybenzoate

Ethyl 2,4-difluoro-3,5-dimethoxybenzoate

Cat. No.: B12839442
M. Wt: 246.21 g/mol
InChI Key: TXDWJKCDCPAHGN-UHFFFAOYSA-N
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Description

Ethyl 2,4-difluoro-3,5-dimethoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at positions 2 and 4, two methoxy groups at positions 3 and 5, and an ethyl ester moiety at the carboxyl position. This compound’s structure confers unique physicochemical properties, including enhanced lipophilicity (logP ~3.2–3.5) due to fluorine’s electron-withdrawing nature and methoxy groups’ electron-donating effects.

Properties

Molecular Formula

C11H12F2O4

Molecular Weight

246.21 g/mol

IUPAC Name

ethyl 2,4-difluoro-3,5-dimethoxybenzoate

InChI

InChI=1S/C11H12F2O4/c1-4-17-11(14)6-5-7(15-2)9(13)10(16-3)8(6)12/h5H,4H2,1-3H3

InChI Key

TXDWJKCDCPAHGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)OC)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-difluoro-3,5-dimethoxybenzoate typically involves the esterification of 2,4-difluoro-3,5-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-difluoro-3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, substitution with methoxide yields a methoxy-substituted derivative.

    Hydrolysis: The major products are 2,4-difluoro-3,5-dimethoxybenzoic acid and ethanol.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,4-difluoro-3,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2,4-difluoro-3,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the methoxy groups can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Metsulfuron Methyl Ester
  • Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.
  • Key Differences : Unlike the target compound, metsulfuron methyl ester incorporates a sulfonylurea bridge and triazine ring, enabling acetolactate synthase (ALS) inhibition. The ethyl ester in the target compound may offer slower hydrolysis rates compared to metsulfuron’s methyl ester, altering bioavailability .
  • Applications : Broad-spectrum herbicide (e.g., cereal crops) .
(b) Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-Pyridinecarboxamide)
  • Structure: Pyridinecarboxamide with fluorophenyl and trifluoromethylphenoxy groups.
  • Key Differences : Diflufenican’s amide linkage and pyridine ring contrast with the benzoate ester core of the target compound. Diflufenican’s logP (~3.8) is higher due to trifluoromethyl groups, enhancing soil persistence. The target compound’s dual methoxy groups may improve solubility in polar solvents compared to diflufenican .
  • Applications : Pre-emergent herbicide for broadleaf weeds .
(c) Etobenzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide)
  • Structure : Benzamide with ethoxymethoxy and dichlorophenyl substituents.
  • Key Differences : Etobenzanid’s amide group and chlorine substituents differ from the fluorine-methoxy pattern in the target compound. Chlorine’s larger atomic radius may reduce volatility compared to fluorine. The target compound’s ethyl ester could provide slower degradation than etobenzanid’s ethoxymethoxy group .
  • Applications : Herbicide for rice paddies .

Key Observations :

  • Lipophilicity : Diflufenican > Ethyl 2,4-difluoro-3,5-dimethoxybenzoate > Etobenzanid > Metsulfuron Methyl Ester. Higher logP correlates with soil persistence but may reduce aqueous solubility.

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